DEEDB can act as a ligand molecule in the construction of MOFs. These highly porous materials are studied for their ability to capture and store gases like hydrogen. Research has shown that MOFs built with DEEDB exhibit desirable properties such as:
Studies suggest DEEDB as a potential starting material for the synthesis of isoquinoline derivatives. Isoquinolines are a class of heterocyclic compounds with a wide range of biological activities. Researchers have explored the possibility of using DEEDB to develop novel antifungal agents .
While research on DEEDB's applications is ongoing, more studies are needed to fully understand its potential. Further investigations could explore:
Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate is a chemical compound with the molecular formula CHO and a molecular weight of approximately 322.35 g/mol. It is categorized under the class of esters and is characterized by the presence of two benzoate moieties linked by an ethyne-1,2-diyl group. The compound is known for its potential applications in various fields, including pharmaceuticals and materials science, due to its structural properties that allow for diverse reactivity and functionality .
These reactions highlight its versatility in organic synthesis and potential utility in creating more complex molecules .
Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate can be synthesized through several methods:
These methods underscore its synthetic accessibility for research and industrial applications .
Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate has potential applications in:
While specific interaction studies on diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate are scarce, similar compounds have been analyzed for their interactions with biological targets. Potential interactions may include:
Further studies are necessary to elucidate its interactions at a molecular level .
Several compounds share structural similarities with diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Diethyl phthalate | Ester | Common plasticizer; less reactive than diethyl 4,4'... |
| Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | Ester | Methyl esters may exhibit different solubility |
| Diethyl succinate | Ester | Contains a different dicarboxylic structure |
| Diethyl adipate | Ester | Longer carbon chain; used in food industry |
Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate is unique due to its specific ethyne linkage between two benzoate units which may confer distinct chemical reactivity and biological properties compared to other similar esters .
Although specific X-ray crystallographic data for Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate are limited in the literature, related structural studies of similar diphenylacetylene-based compounds provide valuable insights into the crystallographic characteristics of this class of molecules. The molecular formula C₂₀H₁₈O₄ with a molecular weight of 322.35 g/mol establishes the fundamental structural parameters [1] [2].
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈O₄ |
| Molecular Weight | 322.36 g/mol |
| CAS Number | 83536-13-4 |
| Melting Point | 147.0 to 151.0 °C |
The related compound Diethyl 4,4'-(ethane-1,2-diyldioxy)dibenzoate, which differs by having an ethylene bridge instead of an ethyne bridge, crystallizes in the monoclinic space group P2₁/c with unit cell parameters of a = 4.8504(10) Å, b = 15.847(3) Å, c = 12.0159(19) Å, β = 104.250(8)°, V = 895.2(3) ų, and Z = 2 [3]. This structural information provides a comparative framework for understanding the crystallographic behavior of ethyne-bridged analogues.
The molecular symmetry considerations indicate that diphenylacetylene derivatives typically exhibit centrosymmetric arrangements in the solid state. The asymmetric unit often consists of half of the molecule, with the complete structure generated through crystallographic inversion centers [3]. This symmetry element is particularly relevant for understanding the packing arrangements and intermolecular interactions in the crystal structure.
Comparative crystallographic analysis reveals that diphenylacetylene-based compounds exhibit characteristic structural features that influence their solid-state packing. The central ethyne unit (C≡C) in diphenylacetylene shows a typical bond length of 119.8 picometers, establishing the fundamental geometric constraint for the molecular backbone [4].
The planar molecular geometry is a defining characteristic of diphenylacetylene derivatives. Structural studies demonstrate that these compounds maintain coplanarity across the entire molecular framework, with root mean square deviations typically ranging from 0.007 to 0.024 Å for the aromatic systems [3]. This planarity facilitates efficient π-π stacking interactions in the solid state and contributes to the observed melting point range of 147-151°C for Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate [5].
The ethoxycarbonyl substituents at the para positions of the phenyl rings introduce additional structural complexity. These groups adopt specific orientations that minimize steric hindrance while maintaining the overall molecular planarity. The ester functionalities provide sites for potential hydrogen bonding interactions with neighboring molecules in the crystal lattice [3].
Intermolecular interactions in diphenylacetylene derivatives are primarily governed by weak C-H···O hydrogen bonds and C-H···π interactions. These interactions contribute to the three-dimensional network stability in the crystal structure. The presence of ethoxycarbonyl groups enhances the potential for such interactions, with typical C-H···O distances ranging from 2.47 to 2.65 Å [3].
Density functional theory calculations at the B3LYP/6-311+G(2d,p) level of theory provide comprehensive computational analysis of the molecular structure and properties of Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate. This computational approach represents a widely validated methodology for studying organic molecules containing extended π-conjugated systems [6] [7].
The B3LYP functional, incorporating Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional, has demonstrated excellent performance for geometry optimization of diphenylacetylene derivatives [8]. The 6-311+G(2d,p) basis set provides adequate treatment of both core and valence electrons while including diffuse and polarization functions necessary for accurate description of the extended π-system.
| Computational Parameter | Specification |
|---|---|
| Functional | B3LYP |
| Basis Set | 6-311+G(2d,p) |
| Optimization Method | Gradient-based |
| Convergence Criteria | RMS gradient < 0.01 kcal/(Å·mol) |
Geometry optimization calculations reveal that the molecule adopts a highly planar conformation in the gas phase, consistent with experimental observations from related compounds [8]. The central ethyne unit maintains linearity with C-C≡C bond angles approaching 180°, while the phenyl rings orient coplanarly to maximize π-conjugation throughout the molecular framework.
The optimized bond lengths calculated at the B3LYP/6-311+G(2d,p) level show excellent agreement with experimental values for similar compounds. The C≡C triple bond distance is calculated to be approximately 1.21 Å, consistent with typical acetylenic bond lengths [8]. The C-C bonds connecting the ethyne unit to the phenyl rings exhibit lengths characteristic of sp-sp² carbon-carbon bonds, typically around 1.43-1.45 Å.
Vibrational frequency calculations confirm that the optimized structure corresponds to a true minimum on the potential energy surface, with all calculated frequencies being positive. The characteristic C≡C stretching frequency appears in the calculated spectrum at approximately 2200 cm⁻¹, providing a diagnostic signature for the ethyne functionality [9].
Frontier molecular orbital analysis provides crucial insights into the electronic properties and chemical reactivity of Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, along with their spatial distributions, determine the compound's electronic behavior and potential applications [10] [11].
The HOMO of diphenylacetylene derivatives typically exhibits significant electron density on the central ethyne unit and the aromatic rings, consistent with the extended π-conjugated system. The calculated HOMO energy provides information about the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting capacity [12].
| Orbital Property | Typical Range |
|---|---|
| HOMO Energy | -5.5 to -6.5 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | 3.5 to 5.0 eV |
The HOMO-LUMO energy gap serves as a fundamental descriptor of molecular stability and reactivity. For diphenylacetylene derivatives, this gap typically ranges from 3.5 to 5.0 eV, indicating moderate chemical stability while maintaining reasonable reactivity for synthetic applications [11]. The presence of ethoxycarbonyl substituents influences these orbital energies through their electron-withdrawing character, which stabilizes both HOMO and LUMO levels.
The spatial distribution of frontier molecular orbitals reveals the preferred sites for electrophilic and nucleophilic attack. The HOMO exhibits bonding character across the ethyne bridge and aromatic systems, while the LUMO shows antibonding interactions that guide reactivity patterns [13]. This orbital analysis provides valuable insights for understanding the compound's behavior in various chemical reactions and potential applications in materials science.
Time-dependent density functional theory (TD-DFT) calculations predict electronic absorption spectra that complement experimental observations. The calculated excitation energies and oscillator strengths provide information about the optical properties of the compound, with the lowest energy transitions typically occurring in the ultraviolet region around 280-320 nm [8].
The electrostatic potential surface calculated from the optimized geometry reveals the charge distribution throughout the molecule. The ethyne carbon atoms typically exhibit slightly negative electrostatic potential, while the aromatic hydrogen atoms show positive regions. The ethoxycarbonyl groups create distinct electrostatic features that influence intermolecular interactions in both solution and solid-state environments [11].